4-Iodobiphenyl

Description

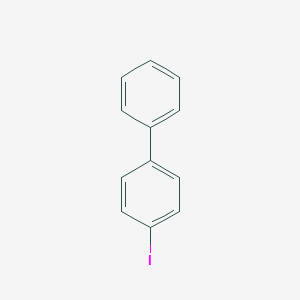

Structure

3D Structure

Properties

IUPAC Name |

1-iodo-4-phenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9I/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXYICUMSYKIABQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7061807 | |

| Record name | 1,1'-Biphenyl, 4-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1591-31-7 | |

| Record name | 4-Iodobiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1591-31-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Iodobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001591317 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-IODOBIPHENYL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3791 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1'-Biphenyl, 4-iodo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1'-Biphenyl, 4-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-iodobiphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.973 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Iodobiphenyl | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6AN2BA2TAV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-Iodobiphenyl chemical properties and structure

An In-depth Technical Guide to 4-Iodobiphenyl: Chemical Properties and Structure

Introduction

This compound, an organoiodine compound, is a significant intermediate in organic synthesis. Its biphenyl (B1667301) framework and the reactive carbon-iodine bond make it a versatile building block for the synthesis of more complex molecules.[1] This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of this compound, with a focus on its relevance to researchers, scientists, and professionals in drug development. This compound is particularly noted for its application as an intermediate in the synthesis of biphenyl liquid crystal materials and in various cross-coupling reactions.[2]

Chemical and Physical Properties

This compound is a white to off-white or light yellow crystalline solid.[3][4] It is sensitive to light and should be stored in a dark place, sealed in a dry environment at room temperature.[5] While it is slightly soluble in water, it shows better solubility in organic solvents like ethanol (B145695) and benzene.[3]

Quantitative Data Summary

| Property | Value | Source |

| Molecular Formula | C₁₂H₉I | [4][6] |

| Molecular Weight | 280.10 g/mol | [4][6] |

| CAS Number | 1591-31-7 | [3][4][6] |

| Melting Point | 110-114 °C | [4] |

| Boiling Point | 320 °C (lit.) | [3][4] |

| Density | 1.584 g/cm³ | [4] |

| Flash Point | 145.8 °C | [4] |

| Refractive Index | 1.64 | [4] |

| Vapor Pressure | 0.000517 mmHg at 25°C |

Chemical Structure

The structure of this compound consists of a biphenyl backbone with an iodine atom substituted at the para position (position 4) of one of the phenyl rings. The IUPAC name for this compound is 1-iodo-4-phenylbenzene.[6] The presence of the two aromatic rings and the carbon-iodine bond are the key features that dictate its chemical reactivity and physical properties. X-ray diffraction studies of similar substituted biphenyls, such as 2'-iodobiphenyl-4-carboxylic acid, reveal that the angle between the two phenyl rings can be significant, which is a common feature in substituted biphenyls.[7]

Spectroscopic Data

-

¹³C NMR Spectroscopy : The chemical shifts in the ¹³C NMR spectrum provide information about the carbon framework of the molecule.[8]

-

Infrared (IR) Spectroscopy : The IR spectrum of this compound shows characteristic absorption bands for the aromatic C-H and C-C stretching and bending vibrations.[6]

-

Mass Spectrometry : Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of this compound.[9][10]

Experimental Protocols

The synthesis of this compound can be achieved through several methods. Two common methods are direct iodination of biphenyl and the Suzuki coupling reaction.

Direct Iodination of Biphenyl

This traditional method involves the direct reaction of biphenyl with iodine in the presence of an oxidizing agent.[2]

A detailed experimental protocol is as follows:

-

A solution of 15.4 g of biphenyl in 100 ml of glacial acetic acid is prepared.[11]

-

Water (about 25 ml) is added to the solution at 80°C until it becomes turbid.[11]

-

12.7 g of iodine, 12.5 g of sodium peroxydisulfate, and 8 ml of tetrachloromethane are added to the mixture.[11] The tetrachloromethane helps to wash down any sublimed iodine.

-

The mixture is stirred vigorously for about 3 hours until the color of the iodine disappears.[11]

-

300 ml of water is added to precipitate the crude this compound, which is then filtered and dried.[11]

-

The product is purified by distillation (b.p. 118-125°C/0.05 mm) followed by recrystallization from methanol (B129727) to yield the final product with a melting point of 112°C.[11] The yield of this method is reported to be 62%.[11]

Suzuki Coupling Reaction

An improved and more modern approach for the synthesis of this compound is the Suzuki coupling reaction.[2] This method offers high yields, milder reaction conditions, and is more environmentally friendly as it uses water as a solvent.[2]

A detailed experimental protocol is as follows:

-

To a 500ml reaction flask, add 32.9g (0.1mol) of 1,4-diiodobenzene, 12.2g (0.1mol) of phenylboronic acid, 21.2g (0.2mol) of sodium carbonate, and 150ml of water.[2]

-

After stirring to create a uniform mixture, add 4.2g (0.2mol%) of a Pd/C catalyst.[2]

-

The temperature is raised to 60°C and the reaction is allowed to proceed for 6 hours.[2]

-

After the reaction, the solution is cooled to room temperature and filtered to recover the Pd/C catalyst.[2] The catalyst can be washed with water and recycled.[2]

-

The filtrate is extracted with ethyl acetate.[2]

-

The organic layer is subjected to rotary evaporation to remove the solvent, yielding the crude product.[2]

-

Recrystallization from ethanol yields 26.6g of this compound, which corresponds to a 95% yield.[2]

Caption: Synthesis of this compound via Suzuki Coupling.

Applications in Research and Drug Development

This compound serves as a crucial intermediate in the synthesis of a variety of organic compounds. Its utility stems from the reactivity of the carbon-iodine bond, which readily participates in cross-coupling reactions like the Suzuki reaction.[3]

-

Pharmaceutical Industry : In drug development, this compound is a key intermediate for synthesizing drug candidates and active pharmaceutical ingredients (APIs).[12] The biphenyl core can be elaborated to create complex molecules with potential therapeutic activities.[12] For instance, derivatives like 4-hydroxy-4'-iodobiphenyl (B1226069) have been investigated for their biological activity.[1]

-

Materials Science : This compound is a precursor for organic semiconductors and light-emitting materials used in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.[4][12] The ability to create extended π-conjugated systems through its incorporation leads to materials with desirable charge transport and luminescence properties.[12] It is also an important intermediate in the synthesis of biphenyl liquid crystal materials.[2]

Caption: Applications derived from this compound's properties.

Safety and Handling

This compound is classified as harmful if swallowed and causes serious eye damage.[6] It is also very toxic to aquatic life with long-lasting effects.[6] Therefore, appropriate personal protective equipment, including a dust mask, eye shields, and gloves, should be worn when handling this chemical.[13] It should be handled in a well-ventilated area, and contact with skin and eyes should be avoided.[13] In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. This material and its container must be disposed of as hazardous waste.

References

- 1. CAS 29558-78-9: 4-Hydroxy-4'-iodobiphenyl | CymitQuimica [cymitquimica.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | 1591-31-7 [chemicalbook.com]

- 4. innospk.com [innospk.com]

- 5. This compound CAS#: 1591-31-7 [m.chemicalbook.com]

- 6. This compound | C12H9I | CID 15322 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. journals.iucr.org [journals.iucr.org]

- 8. spectrabase.com [spectrabase.com]

- 9. m.youtube.com [m.youtube.com]

- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 11. prepchem.com [prepchem.com]

- 12. nbinno.com [nbinno.com]

- 13. synquestlabs.com [synquestlabs.com]

An In-depth Technical Guide to 4-Iodobiphenyl (CAS 1591-31-7)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-Iodobiphenyl (CAS No. 1591-31-7), a key intermediate in organic synthesis. It covers its physicochemical properties, detailed spectral characterization, experimental protocols for its synthesis and common reactions, and its relevance in medicinal chemistry.

Core Chemical and Physical Properties

This compound is an off-white to light yellow crystalline solid.[1][2] It is characterized by a biphenyl (B1667301) scaffold with an iodine atom substituted at the para position of one of the phenyl rings.[1] This substitution makes it a valuable substrate for various cross-coupling reactions. It is sensitive to light and should be stored in a dark, dry place at room temperature.[2][3]

| Property | Value | Reference(s) |

| CAS Number | 1591-31-7 | [3] |

| Molecular Formula | C₁₂H₉I | [1][4] |

| Molecular Weight | 280.10 g/mol | [4] |

| Melting Point | 110-114 °C | [2][3] |

| Boiling Point | 320 °C (lit.) | [3][5] |

| Appearance | Off-white crystalline powder | [2][3] |

| Solubility | Slightly soluble in water; Soluble in organic solvents like ethanol (B145695) and acetone. | [1][2][3] |

| InChI Key | NXYICUMSYKIABQ-UHFFFAOYSA-N | [1] |

| Canonical SMILES | C1=CC=C(C=C1)C2=CC=C(C=C2)I | [2] |

Spectroscopic Characterization

The structural identity of this compound is confirmed through various spectroscopic techniques. Representative data is summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR | ¹³C NMR |

| Spectra obtained on a Varian A-60D instrument.[2] | Data available from sources such as SpectraBase.[6] |

| Expected Chemical Shifts (ppm): | Expected Chemical Shifts (ppm): |

| ~7.8 (d, 2H, Ar-H ortho to I) | ~141 (C-Ar) |

| ~7.6 (d, 2H, Ar-H ortho to Ph) | ~138 (C-Ar) |

| ~7.45 (t, 2H, Ar-H meta to Ph) | ~129 (CH-Ar) |

| ~7.35 (t, 1H, Ar-H para to Ph) | ~128 (CH-Ar) |

| ~7.2 (d, 2H, Ar-H meta to I) | ~127 (CH-Ar) |

| ~92 (C-I) |

Note: Predicted shifts are based on standard chemical shift tables and data from similar compounds. Actual values may vary based on solvent and instrument.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Interpretation | Reference(s) |

| ~3050-3030 | C-H stretch (Aromatic) | [2] |

| ~1590, 1480, 1400 | C=C stretch (Aromatic ring) | [2] |

| ~820 | C-H bend (para-disubstituted ring) | [2] |

| ~760, 690 | C-H bend (monosubstituted ring) | [2] |

| ~500-600 | C-I stretch | [2] |

| Data acquired via KBr wafer technique.[2] |

Mass Spectrometry (MS)

| m/z Value | Interpretation | Reference(s) |

| 280 | [M]⁺, Molecular ion peak | [2] |

| 153 | [M-I]⁺, Loss of iodine radical | [2] |

| 152 | [C₁₂H₈]⁺, Biphenylene radical cation | [2] |

| Fragmentation patterns are key for confirming the biphenyl structure and the presence of iodine. |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and reaction of this compound are provided below.

Synthesis of this compound

Two common methods for the synthesis of this compound are direct iodination and Suzuki coupling.

Method 1: Direct Iodination of Biphenyl [3]

This protocol involves the electrophilic substitution of biphenyl using iodine and an oxidizing agent.

-

Materials:

-

Biphenyl (15.4 g)

-

Glacial Acetic Acid (100 ml)

-

Iodine (12.7 g)

-

Sodium Peroxydisulfate (12.5 g)

-

Tetrachloromethane (8 ml)

-

Water

-

Methanol

-

-

Procedure:

-

Dissolve 15.4 g of biphenyl in 100 ml of glacial acetic acid in a reaction flask equipped with a condenser and stirrer.

-

Heat the solution to 80 °C and add water (approx. 25 ml) until turbidity is observed.

-

Add 12.7 g of iodine, 12.5 g of sodium peroxydisulfate, and 8 ml of tetrachloromethane. The tetrachloromethane helps wash down sublimed iodine from the condenser.

-

Stir the mixture vigorously at 80 °C for approximately 3 hours, or until the purple color of iodine disappears.

-

Add 300 ml of water to the reaction mixture to precipitate the crude product.

-

Filter the crude solid and dry it.

-

The crude product contains this compound and unreacted biphenyl. Purify via distillation (b.p. 118-125 °C at 0.05 mm Hg) followed by recrystallization from methanol.

-

The expected yield is approximately 62%, with a melting point of 112 °C.[3]

-

Caption: Synthesis workflow for this compound via direct iodination.

Method 2: Suzuki Coupling Synthesis [1]

This modern approach offers high yield and milder conditions, using a palladium catalyst.

-

Materials:

-

1,4-Diiodobenzene (32.9 g, 0.1 mol)

-

Phenylboronic acid (12.2 g, 0.1 mol)

-

Sodium Carbonate (21.2 g, 0.2 mol)

-

Pd/C catalyst (4.2 g, 0.2 mol%)

-

Water (150 ml)

-

Ethyl acetate

-

Ethanol

-

-

Procedure:

-

To a 500 ml reaction flask, add 1,4-diiodobenzene, phenylboronic acid, sodium carbonate, and water.

-

Stir the mixture to ensure homogeneity.

-

Add the Pd/C catalyst.

-

Heat the reaction mixture to 60 °C and maintain for 6 hours.

-

Cool the reaction to room temperature and filter to recover the Pd/C catalyst.

-

Extract the aqueous filtrate with ethyl acetate.

-

Collect the organic layer and remove the solvent via rotary evaporation to obtain the crude product.

-

Recrystallize the crude product from ethanol to yield pure this compound.

-

This method reports a high yield of approximately 95%.[1]

-

Purification Protocol: Recrystallization

A general method for purifying crude this compound is recrystallization.

-

Procedure:

-

Dissolve the crude this compound solid in a minimum amount of hot ethanol (or methanol/benzene mixture).[3]

-

If the solution is colored, activated charcoal can be added and the mixture heated for a few minutes.

-

Hot-filter the solution to remove insoluble impurities and charcoal.

-

Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the crystals in a vacuum oven or desiccator over P₂O₅.[3]

-

Suzuki Coupling Reaction Using this compound

This compound is an excellent substrate for Suzuki-Miyaura cross-coupling reactions to form more complex biaryl or terphenyl structures.

-

General Protocol:

-

To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), and a base (e.g., K₂CO₃, K₃PO₄, 2.0-3.0 eq).

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq).

-

Add a degassed solvent (e.g., 1,4-dioxane, toluene, DMF, often with water).

-

Heat the reaction mixture (typically 80-110 °C) and stir for 2-24 hours.

-

Monitor reaction progress by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature.

-

Perform an aqueous workup: Dilute with an organic solvent (e.g., ethyl acetate), wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

-

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Applications in Research and Drug Development

This compound serves as a crucial building block in several high-value applications.

-

Pharmaceuticals: The biphenyl moiety is a common scaffold in medicinal chemistry. Derivatives of this compound are investigated for various therapeutic activities, including as anti-inflammatory agents.[7][8] The iodine atom provides a reactive handle to introduce diverse functional groups, enabling the exploration of structure-activity relationships.[9]

-

Materials Science: It is a precursor for synthesizing p-terphenyl (B122091) derivatives, organic semiconductors, and liquid crystals.[1][3] These materials are used in the development of advanced electronics, such as Organic Light-Emitting Diodes (OLEDs).[10]

-

Organic Synthesis: It is a fundamental reagent in cross-coupling reactions, allowing for the construction of complex molecular architectures from simpler starting materials.[11]

Relevance in Anti-Inflammatory Drug Design

Many non-steroidal anti-inflammatory drugs (NSAIDs) feature a biphenyl or related biaryl core. Their mechanism of action often involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins—mediators of pain and inflammation.[7][12][13] The synthesis of novel biphenyl analogues, often starting from precursors like this compound, is a common strategy in the development of new NSAIDs with potentially improved efficacy or side-effect profiles.[8][14]

Caption: Prostaglandin synthesis pathway and the inhibitory action of NSAIDs.

Safety and Handling

This compound is harmful if swallowed and causes serious eye damage.[2] It is also classified as very toxic to aquatic life with long-lasting effects.[2] Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn during handling. All work should be conducted in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for complete handling and disposal information.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | C12H9I | CID 15322 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. prepchem.com [prepchem.com]

- 4. scbt.com [scbt.com]

- 5. benchchem.com [benchchem.com]

- 6. spectrabase.com [spectrabase.com]

- 7. researchgate.net [researchgate.net]

- 8. Evaluation of anti-inflammatory and analgesic activity of a new class of biphenyl analogs in animal models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. uni-saarland.de [uni-saarland.de]

- 12. Non-Steroidal Anti-Inflammatory Drugs and Brain Inflammation: Effects on Microglial Functions [mdpi.com]

- 13. youtube.com [youtube.com]

- 14. Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical properties of 4-iodo-1,1'-biphenyl

An In-depth Technical Guide to the Physical Properties of 4-iodo-1,1'-biphenyl

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physical properties of 4-iodo-1,1'-biphenyl (CAS No: 1591-31-7), a key intermediate in the synthesis of biphenyl (B1667301) liquid crystal materials and a versatile reagent in cross-coupling reactions for drug development.[1][2] The information is presented to support laboratory research, chemical synthesis, and quality control processes.

Core Physicochemical Properties

4-iodo-1,1'-biphenyl is an off-white crystalline solid at room temperature.[3][4][5] Its structural and physical data are essential for handling, storage, and application in synthetic chemistry. The key quantitative properties are summarized below.

Table 1: General and Physical Properties of 4-iodo-1,1'-biphenyl

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₉I | [3][6][7] |

| Molecular Weight | 280.10 g/mol | [8][9] |

| Appearance | Off-white to pale cream crystalline powder | [3][4][7] |

| Melting Point | 110-114 °C | [3][9] |

| Boiling Point | 320 °C (lit.) | [3][4][6] |

| Density | 1.6696 g/cm³ (rough estimate) | [3][4][10] |

| Flash Point | 145.8 °C | [3] |

| Vapor Pressure | 0.000517 mmHg at 25 °C | [3] |

Table 2: Solubility Profile

| Solvent | Solubility | Source(s) |

| Water | Slightly soluble | [3][4][5] |

Spectral Data for Structural Elucidation

Spectroscopic analysis is critical for confirming the identity and purity of 4-iodo-1,1'-biphenyl. Comprehensive spectral data, including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, are publicly available through databases such as PubChem and SpectraBase.[8][11]

-

¹H and ¹³C NMR Spectroscopy: Provides detailed information about the hydrogen and carbon framework of the molecule, confirming the biphenyl structure and the position of the iodo-substituent.[8][11]

-

Infrared (IR) Spectroscopy: Reveals the characteristic vibrational frequencies of the molecule, including C-H and C=C bonds of the aromatic rings.[8]

-

Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern, confirming the elemental composition.[8]

Experimental Protocols

The following sections detail standardized laboratory methods for determining the key physical properties of solid organic compounds like 4-iodo-1,1'-biphenyl.

Melting Point Determination

The melting point is a crucial indicator of purity for a crystalline solid.[12] A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound, while impurities tend to depress and broaden the melting range.[12][13]

Methodology: Capillary Tube Method

-

Sample Preparation: A small amount of dry, finely powdered 4-iodo-1,1'-biphenyl is packed into a capillary tube, sealed at one end, to a height of 1-2 cm.[14][15]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is placed in a heating apparatus, such as a Thiele tube containing mineral oil or an electrically heated metal block (e.g., Mel-Temp apparatus).[12][14]

-

Heating: The apparatus is heated slowly and steadily, at a rate of approximately 2°C per minute, especially when approaching the expected melting point.[12]

-

Observation: The temperature at which the substance first begins to melt (t₁) and the temperature at which it becomes completely liquid (t₂) are recorded.[15] The melting point is reported as the range t₁ - t₂.

Boiling Point Determination

While 4-iodo-1,1'-biphenyl is a solid at room temperature, its boiling point is a key property for purification by distillation under vacuum.[16] The standard method for small quantities involves the Siwoloboff method.

Methodology: Micro Boiling Point Determination

-

Sample Preparation: A few milliliters of the substance (if melted) or a solution in a high-boiling solvent are placed in a small test tube or fusion tube.[17][18]

-

Apparatus Setup: A capillary tube, sealed at one end, is placed inside the test tube with its open end submerged in the liquid.[18][19] The test tube is then attached to a thermometer and heated in a suitable bath.

-

Heating: The bath is heated gently. As the temperature rises, air trapped in the capillary tube will bubble out.[20]

-

Observation: The heating is stopped when a continuous and rapid stream of bubbles emerges from the capillary. The liquid will begin to draw back into the capillary as the apparatus cools. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[18] This is the point where the vapor pressure of the substance equals the atmospheric pressure.[20]

Solubility Determination

Solubility tests provide insights into the polarity of a molecule and the presence of functional groups that can interact with a solvent.[21]

Methodology: Qualitative Solubility Test

-

Sample Preparation: A small, measured amount of 4-iodo-1,1'-biphenyl (e.g., 25 mg) is placed into a small test tube.[22]

-

Solvent Addition: A measured volume of the chosen solvent (e.g., 0.75 mL of water) is added in portions.[22]

-

Mixing: After each addition, the test tube is shaken vigorously for 10-20 seconds.[22][23]

-

Observation: The compound is classified as "soluble" if it dissolves completely, "partially soluble" if some but not all dissolves, and "insoluble" if no significant dissolution is observed.[23] This process is repeated with a range of solvents, including different organic solvents, dilute acids, and dilute bases, to build a complete solubility profile.[24]

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of 4-iodo-1,1'-biphenyl, highlighting the role of physical property determination in quality assessment.

Caption: Workflow for Synthesis and Characterization.

References

- 1. Page loading... [wap.guidechem.com]

- 2. benchchem.com [benchchem.com]

- 3. chembk.com [chembk.com]

- 4. This compound CAS#: 1591-31-7 [m.chemicalbook.com]

- 5. This compound | 1591-31-7 [chemicalbook.com]

- 6. This compound [stenutz.eu]

- 7. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 8. This compound | C12H9I | CID 15322 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound 97 1591-31-7 [sigmaaldrich.com]

- 10. chembk.com [chembk.com]

- 11. spectrabase.com [spectrabase.com]

- 12. chem.ucalgary.ca [chem.ucalgary.ca]

- 13. athabascau.ca [athabascau.ca]

- 14. scribd.com [scribd.com]

- 15. byjus.com [byjus.com]

- 16. prepchem.com [prepchem.com]

- 17. byjus.com [byjus.com]

- 18. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 19. cdn.juniata.edu [cdn.juniata.edu]

- 20. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 21. chem.ucalgary.ca [chem.ucalgary.ca]

- 22. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 23. chem.ws [chem.ws]

- 24. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Solubility of 4-Iodobiphenyl in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-iodobiphenyl, a key intermediate in the synthesis of various organic compounds, including liquid crystals and pharmaceuticals. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document summarizes the available qualitative information, offers a comparative analysis with the parent compound biphenyl (B1667301), and provides detailed experimental protocols for determining solubility.

Quantitative and Qualitative Solubility Data

Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively reported in scientific literature. However, based on its chemical structure and information from various chemical suppliers and safety data sheets, a qualitative understanding of its solubility can be established.

Table 1: Qualitative Solubility of this compound

| Solvent Category | Solvent Examples | Qualitative Solubility | Rationale |

| Polar Protic | Water | Slightly Soluble[1][2][3][4] | As a largely nonpolar molecule, this compound has limited affinity for the strong hydrogen-bonding network of water. |

| Methanol (B129727), Ethanol | Soluble (especially when heated)[1][5] | The alkyl portion of the alcohol can interact with the biphenyl structure, while the hydroxyl group offers some polarity, allowing for moderate solubility, which is often enhanced by heating. This is evidenced by its recrystallization from methanol and ethanol.[1][5] | |

| Polar Aprotic | Acetone, Acetonitrile | Expected to be Soluble | These solvents can induce dipoles and interact with the polarizable aromatic system of this compound. |

| Nonpolar Aromatic | Benzene, Toluene | Expected to be Soluble[1] | The principle of "like dissolves like" suggests strong solubility due to similar aromatic structures. This compound can be crystallized from an ethanol/benzene mixture.[1] |

| Nonpolar Aliphatic | Hexane, Cyclohexane | Expected to have Lower Solubility | While nonpolar, the intermolecular forces of aliphatic solvents may be weaker in comparison to the forces between the planar aromatic rings of this compound. |

| Chlorinated | Chloroform, Dichloromethane | Expected to be Soluble | These solvents are effective at dissolving a wide range of organic compounds, including those with aromatic rings. |

For a comparative perspective, the quantitative solubility of the parent compound, biphenyl, is presented below. It is important to note that the presence of the iodine atom in this compound increases its molecular weight and polarizability, which may lead to different solubility values compared to biphenyl. Generally, the trends in solubility across different solvent classes are expected to be similar.

Table 2: Quantitative Solubility of Biphenyl in Select Organic Solvents at 25°C

| Solvent | Molar Solubility (mol/L) | Solubility ( g/100 mL) |

| n-Hexane | 1.34 | 20.7 |

| Cyclohexane | 1.68 | 25.9 |

| Toluene | 3.63 | 56.0 |

| Methanol | 0.81 | 12.5 |

| Ethanol | 1.05 | 16.2 |

Data for biphenyl is derived from various literature sources and is provided for comparative purposes.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, the following experimental protocols outline standard methods for determining the solubility of a solid organic compound like this compound in an organic solvent.

Gravimetric Method (Shake-Flask)

This is a conventional and reliable method for determining solubility.

Methodology:

-

Saturation: An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed vial or flask.

-

Equilibration: The mixture is agitated (e.g., using a shaker or magnetic stirrer) at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached and the solution is saturated.

-

Phase Separation: The undissolved solid is allowed to settle, or the solution is centrifuged to separate the solid phase from the liquid phase.

-

Sampling: A known volume of the clear, saturated supernatant is carefully withdrawn using a calibrated pipette.

-

Solvent Evaporation: The sampled solution is transferred to a pre-weighed container, and the solvent is evaporated under a gentle stream of inert gas or in a vacuum oven at a temperature that does not cause the solute to sublime.

-

Quantification: The container with the dried solute is weighed, and the mass of the dissolved this compound is determined.

-

Calculation: The solubility is calculated and expressed in units such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Spectroscopic Method

This method is suitable for compounds that have a chromophore, which this compound does, allowing for UV-Vis spectroscopic analysis.

Methodology:

-

Calibration Curve: A series of standard solutions of this compound with known concentrations in the chosen solvent are prepared. The absorbance of each standard is measured at the wavelength of maximum absorbance (λmax) to construct a calibration curve (Absorbance vs. Concentration).

-

Saturated Solution Preparation: A saturated solution is prepared as described in the gravimetric method (steps 1-3).

-

Dilution: A small, accurately measured volume of the clear supernatant is withdrawn and diluted with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.

-

Absorbance Measurement: The absorbance of the diluted solution is measured at the λmax.

-

Concentration Determination: The concentration of the diluted solution is determined from the calibration curve.

-

Solubility Calculation: The concentration of the original saturated solution is calculated by taking the dilution factor into account.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for determining the solubility of an organic compound using the gravimetric (shake-flask) method.

Caption: Workflow for Gravimetric Solubility Determination.

References

An In-depth Technical Guide to the Physicochemical Properties of 4-Iodobiphenyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting and boiling points of 4-Iodobiphenyl, a key intermediate in the synthesis of biphenyl (B1667301) liquid crystal materials and a compound of interest in pharmaceutical research.[1][2] This document outlines its key physical constants, details the experimental protocols for their determination, and presents a logical workflow for these procedures.

Physicochemical Data of this compound

The melting and boiling points are critical physical properties that indicate the purity and thermal stability of a compound.[3] The data for this compound are summarized below.

| Property | Value | References |

| Melting Point | 110-114 °C | [4][5][6][7] |

| 108.0-118.0 °C | [8][9] | |

| 114 °C | [10] | |

| 112 °C | [11] | |

| 110.0-114.0 °C | ||

| Boiling Point | 320 °C (lit.) | [4][7][10] |

| 322.7 °C at 760 mmHg | [3] |

Experimental Protocols

Accurate determination of melting and boiling points is crucial for compound identification and purity assessment.[12][13] The following sections detail the standard methodologies for these measurements.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase.[12] For a pure crystalline solid, this transition occurs over a narrow temperature range.[12] The presence of impurities typically lowers and broadens the melting point range.[12][13]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Spatula

-

Mortar and pestle (optional, for powdering the sample)

Procedure:

-

Sample Preparation: A small amount of the solid this compound is finely powdered.[14] The open end of a capillary tube is pushed into the powder and gently tapped on a hard surface to pack the solid into the sealed end.[13][14] The sample height in the capillary tube should be approximately 1-2 mm.[15]

-

Apparatus Setup (Thiele Tube Method):

-

Measurement:

-

The heating bath is heated gently and slowly, at a rate of approximately 1-2°C per minute near the expected melting point.[12]

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire solid has melted into a clear liquid is recorded as the end of the melting range.[12]

-

-

Purity Assessment: A sharp melting point range (typically 0.5-1.0°C) is indicative of a pure compound.[12] A broad melting range suggests the presence of impurities.[12]

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[16][17]

Apparatus:

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating bath (e.g., liquid paraffin (B1166041) in a beaker or Thiele tube)

-

Stand and clamp

Procedure:

-

Sample Preparation: A small amount of liquid this compound is placed in a small test tube.[17] A capillary tube, sealed at one end, is placed inverted into the test tube with the open end submerged in the liquid.[17]

-

Apparatus Setup:

-

Measurement:

-

The heating bath is heated gently.[17] As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube.[17]

-

The heating is stopped, and the bath is allowed to cool slowly.

-

The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.[17]

-

Visualized Workflow

The following diagram illustrates the general workflow for the experimental determination of the melting point of this compound.

Caption: Experimental workflow for determining the melting point of this compound.

References

- 1. Page loading... [guidechem.com]

- 2. This compound | 1591-31-7 [chemicalbook.com]

- 3. innospk.com [innospk.com]

- 4. This compound CAS#: 1591-31-7 [m.chemicalbook.com]

- 5. This compound 97 1591-31-7 [sigmaaldrich.com]

- 6. 4-ヨードビフェニル 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound [chembk.com]

- 8. This compound, 97% 25 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 9. H27453.06 [thermofisher.com]

- 10. This compound [stenutz.eu]

- 11. prepchem.com [prepchem.com]

- 12. chem.ucalgary.ca [chem.ucalgary.ca]

- 13. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 14. davjalandhar.com [davjalandhar.com]

- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 17. vijaynazare.weebly.com [vijaynazare.weebly.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 4-Iodobiphenyl

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 4-Iodobiphenyl. The information is tailored for researchers, scientists, and professionals in drug development, offering detailed spectral data, experimental protocols, and visualizations to aid in the characterization and utilization of this compound.

Molecular Structure and Atom Numbering

To facilitate the clear assignment of NMR signals, the following numbering scheme is used for the carbon and hydrogen atoms of this compound.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by signals in the aromatic region, corresponding to the nine protons on the biphenyl (B1667301) core. The chemical shifts are influenced by the anisotropic effect of the adjacent phenyl ring and the electronic effect of the iodine substituent.

Table 1: ¹H NMR Chemical Shifts and Coupling Constants for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2', H-6' | 7.58 | d | 8.2 |

| H-3', H-5' | 7.45 | t | 7.8 |

| H-4' | 7.38 | t | 7.4 |

| H-2, H-6 | 7.35 | d | 8.5 |

| H-3, H-5 | 7.78 | d | 8.5 |

Note: The presented data is a representative spectrum compiled from various sources. Actual values may vary slightly based on experimental conditions.

¹³C NMR Spectral Data

The ¹³C NMR spectrum of this compound displays eight distinct signals for the twelve carbon atoms due to molecular symmetry. The carbon atom bonded to the iodine (C-4) is significantly shielded and appears at a characteristic upfield chemical shift.

Table 2: ¹³C NMR Chemical Shifts for this compound

| Carbons | Chemical Shift (δ, ppm) |

| C-1 | 140.8 |

| C-2, C-6 | 128.9 |

| C-3, C-5 | 138.0 |

| C-4 | 93.8 |

| C-1' | 140.2 |

| C-2', C-6' | 127.1 |

| C-3', C-5' | 129.1 |

| C-4' | 127.9 |

Note: The presented data is a representative spectrum compiled from various sources. Actual values may vary slightly based on experimental conditions.

Experimental Protocols

The following provides a detailed methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra for this compound.

4.1. Sample Preparation

-

Sample Weighing: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃). CDCl₃ is a common choice due to its excellent dissolving power for nonpolar compounds and its single deuterium (B1214612) lock signal.

-

Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer's detector.

4.2. NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: Data can be acquired on a standard NMR spectrometer, for example, a Bruker Avance 400 MHz instrument.

-

Tuning and Matching: Tune and match the probe for the respective nucleus (¹H or ¹³C) to ensure optimal sensitivity and pulse performance.

-

Locking: Lock the spectrometer on the deuterium signal of the CDCl₃ solvent to stabilize the magnetic field.

-

Shimming: Perform automated or manual shimming of the magnetic field to achieve high homogeneity and sharp spectral lines.

-

Acquisition Parameters (¹H NMR):

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on a Bruker spectrometer).

-

Spectral Width: Approximately 16 ppm, centered around 6 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16 scans for a sufficiently concentrated sample.

-

-

Acquisition Parameters (¹³C NMR):

-

Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Spectral Width: Approximately 250 ppm, centered around 125 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 512-2048 scans, depending on the sample concentration and desired signal-to-noise ratio.

-

4.3. Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phasing: Manually or automatically phase the spectrum to obtain pure absorption lineshapes.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline for accurate integration.

-

Referencing: Reference the spectrum to the TMS signal at 0.00 ppm.

-

Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different protons.

Logical Relationships in NMR Spectra

The chemical shifts in the ¹H and ¹³C NMR spectra of this compound are governed by the electronic environment of each nucleus. The following diagram illustrates the key factors influencing the observed chemical shifts.

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 4-Iodobiphenyl

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the mass spectrometric analysis of 4-Iodobiphenyl. It is designed to furnish researchers, scientists, and drug development professionals with the essential information required for the identification, quantification, and structural elucidation of this compound using mass spectrometry. This document details the characteristic fragmentation patterns under electron ionization, offers quantitative data for its primary ions, and presents detailed experimental protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Core Concepts in the Mass Spectrometry of this compound

This compound (C₁₂H₉I) is a halogenated aromatic compound with a molecular weight of approximately 280.1 g/mol .[1] Its analysis by mass spectrometry is crucial for various applications, including environmental monitoring, metabolite identification, and as a quality control measure in synthetic chemistry. The choice of ionization technique significantly influences the resulting mass spectrum and the structural information that can be obtained.

Electron Ionization (EI): This hard ionization technique imparts significant energy to the analyte molecule, leading to extensive and predictable fragmentation. The resulting mass spectrum serves as a molecular fingerprint, ideal for structural elucidation and library matching.

Electrospray Ionization (ESI): As a soft ionization technique, ESI is well-suited for polar and non-volatile compounds and typically results in minimal fragmentation. It is primarily used to determine the accurate molecular weight of the analyte, often in conjunction with liquid chromatography.

Electron Ionization Mass Spectrometry (EI-MS) Analysis

Under electron ionization, this compound undergoes characteristic fragmentation, primarily driven by the cleavage of the carbon-iodine bond and the stability of the resulting biphenyl (B1667301) cation.

Quantitative Fragmentation Data

The mass spectrum of this compound is characterized by a prominent molecular ion peak and a base peak resulting from the loss of the iodine atom. The table below summarizes the major ions and their relative abundances observed in a typical 70 eV electron ionization mass spectrum.

| m/z | Ion Assignment | Proposed Formula | Relative Abundance (%) |

| 280 | [M]⁺• | [C₁₂H₉I]⁺• | ~60-80 |

| 153 | [M-I+H]⁺ | [C₁₂H₁₀]⁺ | ~10-20 |

| 152 | [M-I]⁺ | [C₁₂H₉]⁺ | 100 |

| 127 | [I]⁺ | [I]⁺ | ~5-15 |

| 76 | [C₆H₄]⁺• | [C₆H₄]⁺• | ~10-20 |

Data is compiled and interpreted from publicly available spectral data and fragmentation patterns of analogous compounds.[1][2]

Primary Fragmentation Pathway

The principal fragmentation pathway for this compound under electron ionization is initiated by the removal of an electron to form the molecular ion radical, [M]⁺•. The most facile fragmentation is the cleavage of the relatively weak C-I bond, leading to the loss of an iodine radical (•I) and the formation of the highly stable biphenyl cation at m/z 152. This fragment is typically the base peak in the spectrum due to its resonance stabilization.

Further fragmentation of the biphenyl cation can occur, though to a lesser extent, yielding smaller fragments such as the phenyl cation ([C₆H₅]⁺) at m/z 77. The presence of a peak at m/z 127, corresponding to the iodine cation ([I]⁺), is also a characteristic feature of the spectrum.

Primary fragmentation pathway of this compound under EI-MS.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization

This protocol provides a general framework for the analysis of this compound using GC-MS.

1. Sample Preparation:

-

Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of a high-purity volatile solvent such as hexane (B92381) or ethyl acetate.

-

Working Standards: Prepare a series of calibration standards by serial dilution of the stock solution to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.

-

Sample Preparation: For solid matrices, an extraction step using a suitable solvent (e.g., hexane, dichloromethane) may be necessary. The extract should be filtered prior to analysis.

2. GC-MS Conditions:

-

Gas Chromatograph: A system equipped with a split/splitless injector and a capillary column.

-

Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended.

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.

-

Inlet Temperature: 280 °C.

-

Injection Mode: Splitless (1 µL injection volume).

-

Oven Temperature Program:

-

Initial temperature: 150 °C, hold for 1 minute.

-

Ramp: 20 °C/min to 300 °C.

-

Final hold: Hold at 300 °C for 5 minutes.

-

-

Mass Spectrometer: A quadrupole or ion trap mass spectrometer with an electron ionization source.

-

Ion Source Temperature: 230 °C.

-

Electron Energy: 70 eV.

-

Mass Range: Scan from m/z 50 to 350.

-

Data Acquisition: Full scan mode for qualitative analysis. For quantitative analysis, selected ion monitoring (SIM) of characteristic ions (m/z 280, 152, and 127) is recommended for enhanced sensitivity.

3. Data Analysis:

-

Identification: The identification of this compound is confirmed by matching the retention time and the mass spectrum of the analyte with that of a certified reference standard.

-

Quantification: A calibration curve is constructed by plotting the peak area of the target ion against the concentration of the prepared standards. The concentration of this compound in the sample is then determined from this curve.

Experimental workflow for the GC-MS analysis of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization

This protocol outlines a general method for the analysis of this compound using LC-MS, suitable for samples where GC-MS is not appropriate.

1. Sample Preparation:

-

Standard Stock Solution (1 mg/mL): Dissolve 10 mg of this compound in 10 mL of a suitable organic solvent such as methanol (B129727) or acetonitrile.

-

Working Standards: Prepare calibration standards by diluting the stock solution with the initial mobile phase composition to concentrations ranging from 1 ng/mL to 1000 ng/mL.

-

Sample Preparation: Dissolve or extract the sample in a solvent compatible with the mobile phase and filter through a 0.22 µm syringe filter before analysis.

2. LC-MS Conditions:

-

Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography system.

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is a suitable choice.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Program:

-

Initial: 30% B.

-

0-10 min: Linear gradient to 95% B.

-

10-12 min: Hold at 95% B.

-

12.1-15 min: Return to 30% B and equilibrate.

-

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer equipped with an electrospray ionization source.

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Capillary Voltage: 3.5 kV.

-

Drying Gas Temperature: 325 °C.

-

Drying Gas Flow: 8 L/min.

-

Nebulizer Pressure: 35 psi.

-

Mass Range: Scan from m/z 100 to 400. For tandem MS (MS/MS), the precursor ion would be the protonated molecule [M+H]⁺ at m/z 281.

3. Data Analysis:

-

Identification: The compound is identified by its characteristic retention time and the presence of the protonated molecular ion [M+H]⁺ at m/z 281.

-

Quantification: A calibration curve is generated by plotting the peak area of the [M+H]⁺ ion against the concentration of the standards.

Experimental workflow for the LC-MS analysis of this compound.

References

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 4-Iodobiphenyl

This technical guide offers a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectrum of 4-iodobiphenyl. It is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for material identification, quality control, and structural elucidation. This document provides a detailed summary of the vibrational modes of this compound, a standardized experimental protocol for spectral acquisition, and a logical workflow for the analysis process.

Introduction to the Infrared Spectroscopy of this compound

Infrared (IR) spectroscopy is a powerful analytical method that investigates the interaction of infrared radiation with matter. When a molecule, such as this compound (C₁₂H₉I), is exposed to infrared light, its chemical bonds vibrate at specific, quantized frequencies. The absorption of this radiation at characteristic wavenumbers provides a unique spectral "fingerprint," revealing information about the molecule's functional groups and overall structure.

The IR spectrum of this compound is primarily defined by the vibrational modes of its biphenyl (B1667301) framework and the carbon-iodine bond. The biphenyl core contributes to absorptions from aromatic C-H stretching and bending, as well as C=C ring stretching vibrations. The iodine substituent, being a heavy halogen, introduces a characteristic C-I stretching vibration at lower wavenumbers. The para-substitution pattern on one of the phenyl rings also influences the positions of the out-of-plane C-H bending vibrations, which are particularly diagnostic for substituted benzenes.

Quantitative Infrared Spectral Data for this compound

The following table summarizes the key absorption bands observed in the FTIR spectrum of this compound. The data is compiled from experimental spectra and is presented with corresponding vibrational mode assignments. These assignments are based on established group frequency correlations and comparisons with related halogenated biphenyl compounds.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| ~3050 - 3020 | Medium - Weak | Aromatic C-H Stretching |

| ~1590 | Medium | Aromatic C=C Ring Stretching |

| ~1480 | Strong | Aromatic C=C Ring Stretching |

| ~1390 | Medium | Aromatic C=C Ring Stretching |

| ~1070 | Strong | In-plane C-H Bending |

| ~1000 | Strong | Ring Trigonal Breathing |

| ~820 | Strong | Out-of-plane C-H Bending (para-disubstitution) |

| ~760 | Strong | Out-of-plane C-H Bending (monosubstitution) |

| ~690 | Strong | Out-of-plane C-H Bending (monosubstitution) |

| ~500 - 600 | Medium - Strong | C-I Stretching |

Note: The exact peak positions and intensities can vary slightly depending on the sample preparation method (e.g., KBr pellet, ATR) and the physical state of the sample.

Experimental Protocol for FTIR Spectroscopy

The following is a generalized protocol for obtaining the FTIR spectrum of a solid sample like this compound using the Attenuated Total Reflectance (ATR) technique. ATR is a common and convenient method for analyzing solid samples with minimal preparation.

Instrumentation:

-

A Fourier Transform Infrared (FTIR) spectrometer.

-

An ATR accessory equipped with a crystal (e.g., diamond or zinc selenide).

Procedure:

-

Background Spectrum Acquisition:

-

Ensure the ATR crystal is clean. Wipe the crystal surface with a soft, lint-free cloth dampened with a volatile solvent such as isopropanol (B130326) or ethanol.

-

Allow the solvent to fully evaporate.

-

Record a background spectrum. This measurement captures the absorbance of atmospheric components (like CO₂ and water vapor) and any intrinsic instrumental signals, which will be subtracted from the sample spectrum.

-

-

Sample Preparation:

-

Place a small amount of solid this compound powder onto the center of the ATR crystal.

-

Lower the ATR press arm to apply firm and consistent pressure to the sample. This ensures good contact between the sample and the crystal surface, which is crucial for obtaining a high-quality spectrum.

-

-

Sample Spectrum Acquisition:

-

Collect the infrared spectrum of the sample.

-

The spectrometer's software will automatically ratio the single-beam sample spectrum against the single-beam background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Processing and Analysis:

-

The resulting spectrum can be processed as needed (e.g., baseline correction, smoothing).

-

Identify the wavenumbers of the major absorption peaks and compare them to the reference data in the table above for verification and interpretation.

-

-

Cleaning:

-

After the measurement is complete, retract the press arm.

-

Carefully clean the this compound sample from the ATR crystal and the press arm using a soft cloth and an appropriate solvent.

-

Workflow for IR Spectral Analysis

The logical progression from sample preparation to final spectral interpretation is a critical aspect of reliable analysis. The following diagram illustrates a typical workflow for the FTIR analysis of this compound.

Caption: Workflow for FTIR analysis of this compound.

Conclusion

The infrared spectrum of this compound provides a distinct pattern of absorption bands that are characteristic of its molecular structure. The key vibrational modes, including aromatic C-H and C=C stretches, as well as the prominent C-I stretch and out-of-plane bending modes, serve as reliable indicators for its identification. This technical guide serves as a valuable resource for professionals in research and drug development, offering the necessary data and protocols for the accurate characterization of this compound using IR spectroscopy. The outlined experimental procedure and analysis workflow provide a standardized methodology for achieving high-quality, reproducible spectral data.

4-Iodobiphenyl: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety data, handling precautions, and toxicological profile of 4-iodobiphenyl (CAS No. 1591-31-7). The information is intended to equip researchers, scientists, and professionals in drug development with the necessary knowledge for the safe handling and use of this compound in a laboratory setting.

Chemical and Physical Properties

This compound is a white to light yellow crystalline solid.[1] Its key physical and chemical properties are summarized in the table below for easy reference.

| Property | Value | Reference |

| Chemical Formula | C₁₂H₉I | [1] |

| Molecular Weight | 280.10 g/mol | |

| Appearance | White or light yellow crystalline solid | [1] |

| Melting Point | 110-114 °C | [1] |

| Boiling Point | 322.7 °C at 760 mmHg | [1] |

| Density | 1.584 g/cm³ | [1] |

| Flash Point | 145.8 °C | [1] |

| Solubility | Insoluble in water |

Safety and Hazard Information

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications:

| Hazard Class | Category |

| Acute Toxicity, Oral | Category 4 |

| Serious Eye Damage/Eye Irritation | Category 1 |

| Hazardous to the Aquatic Environment, Acute Hazard | Category 1 |

| Hazardous to the Aquatic Environment, Long-Term Hazard | Category 1 |

Signal Word: Danger

Hazard Statements:

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P273: Avoid release to the environment.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P310: Immediately call a POISON CENTER or doctor/physician.

-

P330: Rinse mouth.

-

P391: Collect spillage.

-

P501: Dispose of contents/container to an approved waste disposal plant.

GHS Hazard Pictograms and Their Meanings

Caption: GHS pictograms indicating the primary hazards of this compound.

Toxicological Data

Metabolism and Potential for Toxicity

In vitro studies using rat hepatic microsomes have shown that this compound is metabolized by cytochrome P-450-dependent monooxygenases.[2][4] The major metabolic pathway is 4'-hydroxylation, which is the addition of a hydroxyl group at the para position of the unsubstituted phenyl ring. A minor pathway is 3-hydroxylation, ortho to the iodine atom.[2][4]

The metabolism of halogenated biphenyls can sometimes lead to the formation of reactive metabolites that can bind to cellular macromolecules, potentially causing cytotoxicity and genotoxicity. While this has not been explicitly demonstrated for this compound, it is a known mechanism of toxicity for other halogenated aromatic hydrocarbons.

Caption: Simplified metabolic pathway of this compound via Cytochrome P-450.

Handling and Storage Precautions

Due to its hazardous nature, strict safety protocols should be followed when handling this compound.

Engineering Controls:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Ensure eyewash stations and safety showers are readily accessible.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: If working outside a fume hood or with large quantities, use a NIOSH-approved respirator with an organic vapor cartridge and a particulate filter.

Handling:

-

Avoid contact with skin, eyes, and clothing.

-

Avoid creating dust.

-

Do not breathe dust or vapors.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in the work area.

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents.

Emergency Procedures

First-Aid Measures:

-

If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.

-

In Case of Skin Contact: Immediately wash off with soap and plenty of water. Consult a physician.

-

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Spill Response: In the event of a spill, follow these procedures:

-

Evacuate the area.

-

Wear appropriate PPE, including respiratory protection.

-

Avoid generating dust.

-

Carefully sweep or scoop up the spilled material and place it into a sealed container for disposal.

-

Clean the spill area with a suitable solvent (e.g., acetone), followed by soap and water.

-

Collect all cleaning materials for proper disposal.

Caption: A workflow for safely handling a spill of this compound.

Experimental Protocols: Application in Suzuki-Miyaura Cross-Coupling

This compound is a common reagent in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This reaction is a versatile method for the formation of carbon-carbon bonds, often used in the synthesis of complex organic molecules in drug discovery and materials science.

Example Protocol: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid

This is a general protocol and may require optimization for specific substrates and scales.

Materials:

-

This compound

-

Arylboronic acid (e.g., phenylboronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine (B1218219) ligand)

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

-

Solvent (e.g., toluene, dioxane, or a mixture with water)

-

Schlenk flask or other suitable reaction vessel

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the arylboronic acid (1.1-1.5 eq), and the base (2.0-3.0 eq).

-

Add the palladium catalyst (typically 1-5 mol%).

-

Add the degassed solvent(s) to the flask.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Perform an aqueous workup: add water and an organic solvent (e.g., ethyl acetate) to the reaction mixture. Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by a suitable method, such as column chromatography or recrystallization.

Signaling Pathways and Biological Effects

There is a lack of specific data in the scientific literature detailing the direct interaction of this compound with specific biological signaling pathways. However, based on the known mechanisms of toxicity of structurally related compounds, such as other halogenated biphenyls, some potential for biological effects can be inferred as a precautionary measure.

-

Aryl Hydrocarbon Receptor (AhR): Some polychlorinated biphenyls (PCBs) are known to be ligands for the AhR, a transcription factor that regulates the expression of genes involved in xenobiotic metabolism. Activation of the AhR can lead to a range of toxic responses. It is plausible, though not confirmed, that this compound could interact with this pathway.

-

Endocrine Disruption: Certain halogenated biphenyls have been shown to possess endocrine-disrupting properties, interfering with the normal function of hormones. The potential for this compound to act as an endocrine disruptor has not been established.

It is crucial to emphasize that these are potential hazards based on related compounds, and further research is needed to determine the specific biological effects of this compound.

Disposal Considerations

Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not allow the material to enter drains or the environment.

This guide is intended to provide comprehensive safety and handling information for this compound. It is the responsibility of the user to conduct a thorough risk assessment before use and to implement appropriate safety measures. Always consult the most up-to-date Safety Data Sheet (SDS) from your supplier.

References

- 1. innospk.com [innospk.com]

- 2. Cytochrome P-450-mediated metabolism of biphenyl and the 4-halobiphenyls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C12H9I | CID 15322 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Cytochrome P-450-mediated metabolism of biphenyl and the 4-halobiphenyls. | Sigma-Aldrich [sigmaaldrich.com]

4-Phenyliodobenzene: A Technical Guide to Health and Safety Hazards for Researchers

For Researchers, Scientists, and Drug Development Professionals

Foreword

4-Phenyliodobenzene, also known as 4-iodobiphenyl, is an aryl halide of significant interest in organic synthesis and as a building block in the development of novel pharmaceuticals and functional materials. Its utility in cross-coupling reactions and other transformations makes it a valuable tool in the modern chemist's arsenal. However, as with any chemical reagent, a thorough understanding of its potential health and safety hazards is paramount to ensure its safe handling and use in a research and development setting. This in-depth technical guide provides a comprehensive overview of the known and potential hazards associated with 4-phenyliodobenzene, with a focus on providing actionable information for laboratory personnel. This document summarizes key toxicological data, outlines relevant experimental protocols for hazard assessment, and explores potential mechanisms of toxicity.

Hazard Identification and Classification

4-Phenyliodobenzene is classified as a hazardous substance. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides the following hazard classifications based on available data.[1][2]

Table 1: GHS Hazard Classification for 4-Phenyliodobenzene [1][2]

| Hazard Class | Category | Hazard Statement |

| Acute toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Serious eye damage/eye irritation | Category 1 | H318: Causes serious eye damage |

| Hazardous to the aquatic environment, acute hazard | Category 1 | H400: Very toxic to aquatic life |

| Hazardous to the aquatic environment, long-term hazard | Category 1 | H410: Very toxic to aquatic life with long lasting effects |

Pictograms:

Signal Word: Danger

Precautionary Statements: A comprehensive list of precautionary statements (P-codes) is provided in the Safety Data Sheet (SDS) for this compound and should be consulted before use. Key precautionary measures include avoiding ingestion, wearing appropriate personal protective equipment (PPE) to prevent eye and skin contact, and preventing release to the environment.[1][2]

Toxicological Data Summary

A comparative study on the acute oral toxicity of halogenated benzenes in mice indicated that the toxicity of iodobenzene (B50100) was greater than that of fluorobenzene (B45895) but less than or similar to chlorobenzene (B131634) and bromobenzene.[3] Although this study did not include biphenyl (B1667301) derivatives, it provides some context for the toxicity of iodinated aromatic compounds.

Table 2: Summary of Known Toxicological Hazards

| Endpoint | Hazard | Supporting Evidence |

| Acute Oral Toxicity | Harmful if swallowed. | GHS Category 4 Classification.[1][2] |

| Eye Irritation | Causes serious eye damage. | GHS Category 1 Classification.[1][2] |

| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects. | GHS Category 1 (Acute and Chronic) Classification.[1][4] |

| Genotoxicity/Mutagenicity | Potential for genotoxicity. | While direct data is limited, related compounds like 4-aminobiphenyl (B23562) are known to be mutagenic, particularly after metabolic activation, and can induce genotoxicity through the production of reactive oxygen species (ROS).[5] |

| Dermal Toxicity | Insufficient data. | |

| Inhalation Toxicity | Insufficient data. | |

| Carcinogenicity | Insufficient data. |

Potential Mechanisms of Toxicity and Signaling Pathways

The precise molecular mechanisms underlying the toxicity of 4-phenyliodobenzene have not been extensively studied. However, based on the toxicology of related halogenated aromatic hydrocarbons and biphenyl derivatives, several potential pathways can be postulated.

Aryl Hydrocarbon Receptor (AhR) Activation